Product packaging for 4-Acetylphenyl 2-iodobenzoate(Cat. No.:)

4-Acetylphenyl 2-iodobenzoate

Cat. No.: B400243
M. Wt: 366.15g/mol
InChI Key: PMJKEBDCGNFCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylphenyl 2-iodobenzoate is a specialized chemical reagent designed for use in advanced synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in palladium-catalyzed hydroarylation processes. This compound can react with α-diazocarbonyl compounds or α-diazophosphonates in the presence of a palladium catalyst and formic acid to afford diarylated esters or phosphonates in yields of up to 71% . This three-component coupling methodology provides a direct pathway to synthesize structurally complex diarylacetates and diarylphosphonates, which are valuable scaffolds in medicinal chemistry and materials science . The mechanism of action involves the compound acting as an aryl iodide precursor. The palladium catalyst undergoes oxidative addition into the carbon-iodine bond, generating an key organopalladium intermediate. This intermediate can then interact with a carbene complex formed from the diazo compound, ultimately leading to the formation of new carbon-carbon bonds through a migratory insertion and reductive elimination sequence . This makes this compound a valuable building block for constructing diverse molecular architectures, stimulating interest for researchers developing new synthetic methods and exploring the synthesis of functional organic molecules. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11IO3 B400243 4-Acetylphenyl 2-iodobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11IO3

Molecular Weight

366.15g/mol

IUPAC Name

(4-acetylphenyl) 2-iodobenzoate

InChI

InChI=1S/C15H11IO3/c1-10(17)11-6-8-12(9-7-11)19-15(18)13-4-2-3-5-14(13)16/h2-9H,1H3

InChI Key

PMJKEBDCGNFCSJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I

Origin of Product

United States

Synthetic Methodologies for 4 Acetylphenyl 2 Iodobenzoate

Classical Esterification Strategies

Classical methods for ester formation remain fundamental in organic synthesis due to their simplicity and cost-effectiveness. These approaches typically involve the direct reaction of a carboxylic acid and an alcohol or the use of more reactive carboxylic acid derivatives.

Fischer-Speier esterification is a cornerstone of ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com For the synthesis of 4-Acetylphenyl 2-iodobenzoate, this would involve reacting 2-iodobenzoic acid with 4-hydroxyacetophenone.

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed during the reaction is removed, often with a Dean-Stark apparatus or a desiccant. masterorganicchemistry.com The mechanism proceeds via protonation of the carboxylic acid's carbonyl group, increasing its electrophilicity for nucleophilic attack by the alcohol. masterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification

Parameter Condition Purpose
Reactants 2-Iodobenzoic acid, 4-Hydroxyacetophenone Formation of the ester bond
Catalyst H₂SO₄, TsOH, HCl Protonates the carbonyl group
Solvent Excess alcohol or an inert solvent like toluene Serves as reactant and/or medium
Temperature Reflux To overcome the activation energy

| Water Removal | Dean-Stark trap, molecular sieves | Shifts equilibrium to favor product |

While effective, this method can be slow and may require harsh conditions, which could be incompatible with more sensitive substrates. youtube.com

To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of the carboxylic acid, such as acid halides or anhydrides, are frequently used. For this synthesis, 2-iodobenzoic acid would first be converted to 2-iodobenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 2-iodobenzoyl chloride is highly electrophilic and reacts readily with 4-hydroxyacetophenone, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the HCl byproduct generated during the reaction. This method is generally faster and higher yielding than Fischer esterification.

Direct esterification using activating agents provides a milder alternative to the formation of acid halides. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.

In a typical procedure involving DCC, the carbodiimide (B86325) activates the 2-iodobenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of 4-hydroxyacetophenone to form the desired ester, this compound, and dicyclohexylurea (DCU) as a byproduct.

Advanced Transition-Metal-Catalyzed Synthesis

Modern synthetic chemistry increasingly relies on transition-metal catalysis to form bonds that are difficult to construct using classical methods. Palladium-catalyzed reactions, in particular, have become a powerful tool for C-C and C-X bond formation. nih.govresearchgate.net

Palladium catalysts offer an efficient route to aryl esters through cross-coupling reactions. These methods are prized for their high efficiency, selectivity, and tolerance of a wide range of functional groups. researchgate.net

Palladium-catalyzed C-O cross-coupling reactions provide a direct method for synthesizing aryl esters. One approach involves the coupling of an aryl halide with a carboxylic acid. In the context of synthesizing this compound, this could theoretically involve coupling 4-iodoacetophenone with 2-iodobenzoic acid, though selective coupling would be a challenge.

A more relevant and controlled strategy is the palladium-catalyzed coupling of an aryl iodide with a phenol (B47542). However, the specified outline points towards the use of silver carboxylates. Research shows that palladium-catalyzed C-H activation/arylation reactions often employ silver salts, such as silver acetate (B1210297) (AgOAc), as an oxidant or additive. rsc.orgnih.gov For instance, the arylation of indole (B1671886) derivatives with iodoarenes has been demonstrated using a Pd(OAc)₂ catalyst with AgOAc as an oxidant. nih.govacs.org

In a related synthetic strategy for ester formation, a palladium catalyst, often in conjunction with a ligand, can facilitate the coupling of an aryl halide (e.g., 2-iodobenzoyl derivative) and a phenol. The use of silver carboxylates in such C-O coupling reactions can play a role in the transmetalation step or as a halide scavenger. A plausible palladium-catalyzed route could involve the reaction of an aryl iodide with a carboxylate salt in the presence of a palladium catalyst.

Table 2: Representative Conditions for Palladium-Catalyzed C-H Arylation

Component Example Reagent Role Reference
Palladium Catalyst Pd(OAc)₂ Active catalyst precursor rsc.orgnih.gov
Aryl Source Iodoarenes Provides the aryl group nih.gov
Oxidant/Additive AgOAc Facilitates the catalytic cycle rsc.orgnih.gov
Ligand N-Ac-Gly, SPhos Stabilizes and activates the catalyst nih.govrsc.org
Solvent HFIP, Toluene Reaction medium rsc.orgnih.gov

| Temperature | 60-120 °C | Provides energy for the reaction | rsc.orgnih.gov |

These advanced methods, while more complex and costly, offer significant advantages in terms of yield and functional group compatibility for the synthesis of complex molecules like this compound.

Formation of the 2-Iodobenzoate Moiety and its Coupling

Coupling Reactions Involving 2-Iodobenzoic Acid Precursors

The primary route to synthesizing this compound is through the esterification of 2-iodobenzoic acid or its derivatives with 4-hydroxyacetophenone. Several coupling methodologies can be employed to facilitate this transformation.

A common approach involves the activation of the carboxylic acid group of 2-iodobenzoic acid to make it more susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxyacetophenone. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or by using coupling agents.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. organic-chemistry.orgrsc.org While often associated with carbon-carbon bond formation, palladium catalysis is also applicable to esterification, particularly in complex molecules where mild conditions are necessary. organic-chemistry.org For instance, palladium-catalyzed carbonylative coupling reactions can form esters from aryl halides, though direct esterification is more common for this specific target. The Heck coupling, a palladium-catalyzed reaction, has been used to prepare a key diarylpropanone building block, demonstrating the utility of palladium catalysis in synthesizing complex molecules containing related fragments. scispace.com

Another powerful method is the use of diaryliodonium salts. A metal-free arylation of carboxylic acids with diaryliodonium salts provides aryl esters in high yields under mild conditions. acs.org This method is noted for its compatibility with various functional groups and tolerance of steric hindrance, which is relevant given the ortho-iodo substituent on the benzoic acid. acs.org

Table 1: Comparison of Potential Coupling Methods

Coupling MethodPrecursorsCatalyst/ReagentAdvantagesPotential Challenges
Acid Chloride Formation 2-Iodobenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloridePyridine or DMF (catalytic)High reactivity of acyl chloride leads to high yields.Harsh reagents may not be compatible with sensitive functional groups.
Carbodiimide Coupling 2-Iodobenzoic acid, 4-HydroxyacetophenoneDCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine)Mild reaction conditions.Formation of urea (B33335) by-products can complicate purification.
Palladium-Catalyzed Coupling Aryl iodides, Potassium oxalate (B1200264) monoestersPalladium acetate, bulky phosphine (B1218219) ligandsHigh functional group tolerance. organic-chemistry.orgCatalyst cost and removal; optimization of ligands and conditions required. nih.gov
Diaryliodonium Salts Carboxylic acids, Diaryliodonium saltsNone (Metal-free)High yields, short reaction times, tolerates steric hindrance. acs.orgPreparation of the diaryliodonium salt precursor is an additional step.

Integration of the 4-Acetylphenyl Moiety

The 4-acetylphenyl group is introduced from its corresponding phenolic precursor, 4-hydroxyacetophenone. The success of the synthesis depends on the purity of this precursor and the compatibility of its functional groups with the chosen reaction conditions.

4-Hydroxyacetophenone is a readily available commercial compound. chemscene.com It can be synthesized via methods like the Friedel-Crafts acetylation of phenol or the Fries rearrangement of phenyl acetate. google.comresearchgate.net For the synthesis of this compound, 4-hydroxyacetophenone acts as the nucleophile. The phenolic hydroxyl group is the site of derivatization, attacking the activated carboxyl group of 2-iodobenzoic acid to form the ester linkage.

The reactivity of the hydroxyl group can be influenced by the acetyl group at the para position. Derivatization strategies for acetophenone (B1666503) fragments are extensive, including modifications at the α-carbon of the ketone, but for this synthesis, the focus remains on the reactivity of the phenolic hydroxyl. nih.gov

The synthesis of this compound involves reactants with multiple functional groups: a carboxylic acid, an aryl iodide, a phenol, and a ketone. Ensuring that only the desired esterification occurs is critical.

Ketone Group (on 4-hydroxyacetophenone): The acetyl group is generally stable under standard esterification conditions. However, strongly basic or reducing conditions should be avoided to prevent side reactions like aldol (B89426) condensation or reduction of the ketone.

Aryl Iodide (on 2-iodobenzoic acid): The C-I bond is a potential site for side reactions, especially in transition metal-catalyzed processes where oxidative addition can occur. rsc.org In non-catalytic esterification methods, the iodo group is generally inert.

Carboxylic Acid and Phenol: These are the target functional groups. The challenge lies in activating the carboxylic acid selectively without causing undesired reactions elsewhere. For example, in syntheses involving multiple acidic or nucleophilic sites, protecting groups may be necessary, although for this specific esterification, it is generally not required if the reaction conditions are well-controlled. The use of mild coupling agents like DCC/DMAP is often preferred to maintain the integrity of the other functional groups.

A wide range of functional groups, including esters, ketones, and halides, are compatible with many modern coupling protocols, such as those employing zinc reagents or palladium nanoparticles. nih.gov

Chemo- and Regioselective Synthesis of this compound

Chemoselectivity is a paramount concern in this synthesis, referring to the selective reaction of one functional group in the presence of others. The goal is the exclusive formation of the ester bond between the carboxylic acid of 2-iodobenzoic acid and the phenolic hydroxyl of 4-hydroxyacetophenone.

Chemoselectivity: The primary challenge is to prevent the hydroxyl group of 2-iodobenzoic acid (if it were present, as in a different isomer) or any other nucleophilic site from reacting. In this specific case, the main desired reaction is between the single carboxylic acid and the single phenolic hydroxyl group. The use of specific coupling agents ensures that the reaction occurs preferentially between these two groups. For example, methods developed for the metal-free synthesis of aryl esters have demonstrated good chemoselectivity. acs.org

Regioselectivity: This term relates to the specific position of a reaction on a molecule. In this context, the synthesis is inherently regioselective as the reactants, 2-iodobenzoic acid and 4-hydroxyacetophenone, have defined connection points. The ester linkage can only form between the carboxyl group at position 1 of the benzoic acid ring and the hydroxyl group at position 1 of the acetophenone ring. No other isomers are possible from these starting materials. The key is ensuring the starting materials are the correct regioisomers (i.e., 2-iodobenzoic acid and not 3- or 4-iodobenzoic acid). The synthesis of 2-iodobenzoic acid itself can be achieved regioselectively from anthranilic acid via a Sandmeyer reaction. texiumchem.com

Table 2: Research Findings on Selective Ester Synthesis

Study FocusKey FindingsRelevance to Target SynthesisCitation
Metal-Free Aryl Ester Synthesis Developed a transition-metal-free arylation of carboxylic acids using diaryliodonium salts, showing high yields and good chemoselectivity.Provides a highly selective and efficient alternative to traditional metal-catalyzed methods, avoiding side reactions at the iodo-position. acs.org
Palladium-Catalyzed Carbonylations Palladium catalysts can be used for the regioselective synthesis of aryl esters and other carbonyl compounds.Demonstrates the control possible with palladium catalysis, which could be adapted for direct esterification under specific conditions. organic-chemistry.org
α-Arylation of Esters Palladium-catalyzed α-arylation of esters proceeds with high selectivity for monoarylation using bulky, electron-rich phosphine ligands.While not a direct synthesis method, it highlights the principles of using specific ligands to control selectivity in reactions involving similar functional groups. researchgate.net
Hypervalent Iodine Reagents Esters of 2-iodoxybenzoic acid (IBX-esters) can be prepared from 2-iodobenzoate esters, showcasing reactions involving the iodo- and ester- functionalities.The stability and reactivity of iodo-substituted benzoates are well-documented, informing the choice of reaction conditions. acs.orgnih.gov

Reactions Involving the Ester Linkage

The ester group in this compound is susceptible to nucleophilic attack, enabling transformations such as transesterification, hydrolysis, and aminolysis.

Transesterification Processes and Mechanistic Studies

Transesterification is a key process for modifying the ester functionality. While specific studies on the transesterification of this compound are not extensively documented, the general principles of aryl ester transesterification are well-established. These reactions typically involve reacting the ester with an alcohol in the presence of a catalyst. Research on related compounds, such as pyridin-2-yl 2-methylbenzoate, has shown that earth-abundant metal catalysts or even non-metallic catalysts like potassium carbonate can effectively promote the exchange of the phenolic group. rsc.org The mechanism generally involves the activation of the alcohol by the catalyst to form an alkoxide, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the original phenoxide group to yield the new ester.

Hydrolysis Pathways (Acid-catalyzed and Base-catalyzed Mechanisms)

Hydrolysis of the ester bond in this compound leads to the formation of 2-iodobenzoic acid and 4-hydroxyacetophenone. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release the carboxylate anion (2-iodobenzoate) and 4-hydroxyacetophenone. The carboxylate is subsequently protonated during acidic workup to yield the carboxylic acid.

Acid-catalyzed hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of 4-hydroxyacetophenone, the corresponding carboxylic acid is formed.

Aminolysis Reactions for Amide Derivatives

Aminolysis involves the reaction of this compound with an amine to produce an amide and 4-hydroxyacetophenone. This reaction is a fundamental method for the synthesis of N-substituted 2-iodobenzamides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently eliminates the 4-acetylphenoxide leaving group. This transformation is crucial for creating precursors for more complex molecules, including those with biological activity. nih.gov For example, the resulting 2-iodobenzamides can be further modified through cross-coupling reactions at the aryl iodide position. The efficiency of aminolysis can be influenced by the nature of the amine and the reaction conditions. In some cases, ionic liquids have been shown to selectively promote the aminolysis of ester carbonyl groups. researchgate.net

Reactivity at the Aryl Iodide Center

The carbon-iodine bond in this compound is a key site for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, owing to the high reactivity of the C-I bond towards oxidative addition to a low-valent palladium center.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. While direct examples with this compound are not prevalent in the literature, related aryl iodides like methyl 4-iodobenzoate (B1621894) readily undergo Heck coupling with various alkenes. liv.ac.ukscispace.comrsc.orgunits.it The reaction typically employs a palladium catalyst, such as palladium acetate or a preformed palladium complex, a base, and a suitable solvent. liv.ac.ukscispace.com For instance, the coupling of methyl iodobenzoate with an allylic alcohol has been reported to proceed in refluxing acetonitrile (B52724) with triethylamine as the base and 1 mol% of palladium acetate, yielding the keto ester product in 83% yield upon crystallization. scispace.comunits.it The choice of ligand and reaction conditions can be crucial, especially when dealing with different types of alkenes. liv.ac.uk

Sonogashira Reaction: The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.orgwalisongo.ac.id The aryl iodide's reactivity makes it an ideal substrate for this transformation, which is widely used in the synthesis of complex organic molecules. walisongo.ac.idorganic-chemistry.org The general mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Negishi Reaction: The Negishi reaction involves the palladium-catalyzed coupling of the aryl iodide with an organozinc reagent. nih.govacs.org This reaction is known for its high functional group tolerance and stereospecificity. nih.govacs.org The aryl iodide of this compound would readily participate in Negishi couplings. For example, studies on ethyl-2-iodobenzoate have demonstrated successful cross-coupling with various alkylzinc reagents. nih.gov The reaction typically proceeds via oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. nih.govacs.org The preparation of the required organozinc reagent, such as (4-acetylphenyl)zinc(II) halide, has been documented. uni-muenchen.de

Table of Reaction Conditions for Palladium-Catalyzed Cross-Coupling of Related Aryl Iodides

Reaction TypeAryl IodideCoupling PartnerCatalyst SystemBase/SolventProduct YieldReference
HeckMethyl 4-iodobenzoateAllylic alcoholPd(OAc)₂Et₃N / CH₃CN83% scispace.comunits.it
HeckMethyl 4-iodobenzoateMethyl acrylatePdCl₂ / AgTFA- / -96% rsc.org
SonogashiraAryl Iodides2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuIEt₃N- walisongo.ac.id
NegishiEthyl-2-iodobenzoateCyclohexylzinc chloridePdCl₂(CH₃CN)₂ / Ligand 14- / -- nih.gov
Carbon-Heteroatom (C-N, C-O, C-S) Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-heteroatom bonds. In the context of aryl iodides like this compound, palladium- and copper-catalyzed systems are often employed to form C-N, C-O, and C-S bonds.

Recent advancements have demonstrated that gold-catalyzed cross-coupling reactions of aryl iodides with amines can proceed efficiently with the use of ancillary (P,N)-ligands. acs.org These reactions exhibit high generality and can be applied to complex molecule synthesis. acs.org Similarly, palladium-catalyzed C-N cross-coupling reactions of aryl iodides have been optimized by managing the inhibitory effects of iodide byproducts. nih.gov The choice of solvent and ligand is crucial for achieving high efficiency in these transformations. nih.gov For instance, using specific biarylphosphine ligands with a palladium precatalyst has been shown to be highly effective for the amination of aryl iodides. nih.gov

Copper-catalyzed systems also provide a viable, often more economical, pathway for such couplings. A notable example is the copper-catalyzed cross-coupling of aryl iodides with chlorosilanes under reductive conditions, which proceeds without the need for a ligand. rsc.org While this specific reaction forms a C-Si bond, the underlying principles of activating the aryl iodide are relevant to C-N, C-O, and C-S bond formation.

The following table summarizes representative conditions for C-N cross-coupling reactions involving aryl iodides, which are applicable to this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Coupling PartnerRef
Pd PrecatalystBiarylphosphineK₂CO₃t-BuOH110Primary/Secondary Amines nih.gov
Au(I) Complex(P,N)-LigandNot SpecifiedNot SpecifiedNot SpecifiedAmines acs.org
NiCl₂·glymebipyridylQuinuclidineNot SpecifiedNot SpecifiedAlcohols unimi.it
Ligand Effects and Reaction Condition Optimization in Cross-Coupling

The efficiency and selectivity of cross-coupling reactions involving this compound are profoundly influenced by the choice of ligands and the optimization of reaction conditions. Ligands play a critical role in the catalytic cycle, affecting the rate of oxidative addition, transmetalation, and reductive elimination. nih.gov

In gold-catalyzed C-N cross-coupling reactions, the use of hemilabile bidentate (P,N) ligands, such as DalPhos-based ligands, has been instrumental. chemrxiv.org The electronic and steric properties of these ligands can be fine-tuned to enhance the rate of oxidative addition of the aryl iodide to the Au(I) center. chemrxiv.orgacs.org For example, electron-rich substituents on the aryl ring of the ligand can accelerate this key step. chemrxiv.org

For palladium-catalyzed reactions, the choice of phosphine ligand is critical. Biarylphosphine ligands have been shown to be particularly effective in C-N cross-coupling of aryl iodides by preventing the formation of unreactive bridging iodide dimers. nih.gov The solvent also plays a significant role; switching to a solvent where the iodide salt byproduct is insoluble can prevent catalyst inhibition and improve reaction efficiency. nih.gov

In nickel-catalyzed cross-couplings, ligands such as bipyridines are often essential. rsc.orgunimi.it For instance, a functionalized bipyridyl ligand that absorbs visible light can enable nickel-catalyzed carbon-heteroatom cross-couplings without an external photocatalyst. fu-berlin.de

The optimization of reaction conditions extends beyond ligand and solvent selection to include the choice of base, temperature, and catalyst loading. For example, in the palladium-catalyzed carbonylative cyclization of o-iodobenzoic acid with amines, a systematic study of these parameters was necessary to achieve optimal yields. thieme-connect.com

The table below illustrates the impact of different ligands on the yield of a model Pd-catalyzed amination reaction of an aryl iodide. nih.gov

LigandPrecatalystYield (%)
Ligand 15>99
Ligand 267
Ligand 37<14
Ligand 48<14

Photoinduced and Radical-Mediated Transformations

Photoinduced and radical-mediated reactions offer alternative pathways for the functionalization of aryl iodides like this compound, often under milder conditions than traditional transition metal-catalyzed processes.

Generation of Aryl Radicals from Photoexcited Aryl Iodides

Aryl radicals are versatile intermediates in organic synthesis. nih.gov They can be generated from aryl iodides through photoexcitation. This process can be achieved through various light-induced systems, including photoredox catalysis and the formation of electron donor-acceptor (EDA) complexes. nih.gov In photoredox catalysis, a photocatalyst absorbs light and initiates a single-electron transfer (SET) to or from the aryl iodide, leading to the homolytic cleavage of the carbon-iodine bond and the formation of an aryl radical. nih.govnih.gov

Electron Donor-Acceptor (EDA) Complex Chemistry in Aryl Iodide Reactions

The formation of an electron donor-acceptor (EDA) complex is another key mechanism for generating aryl radicals from aryl iodides under photoirradiation. nih.gov An EDA complex forms between an electron-rich donor molecule and an electron-poor acceptor, such as an aryl iodide. nih.govnih.gov This complex can absorb visible light, leading to a single-electron transfer (SET) and subsequent generation of the aryl radical. nih.goviu.edu

For electron-poor aryl iodides, such as those with an acetyl group, the formation of an EDA complex with an electron-rich partner like an alkylamine can be a productive pathway for reactivity, even in the absence of a dedicated photocatalyst. rsc.org The formation of these complexes can be observed through UV/Vis absorption spectroscopy. rsc.org The dimsyl anion has also been shown to enable visible-light-promoted charge transfer in cross-coupling reactions of aryl halides through the formation of an EDA complex. iu.edu

Visible-Light-Mediated Cross-Coupling

Visible-light-mediated cross-coupling reactions have emerged as a powerful and sustainable synthetic strategy. fu-berlin.de These reactions can be achieved using a dual catalytic system, combining a photocatalyst with a transition metal catalyst, typically nickel or palladium. fu-berlin.deunina.it The photocatalyst absorbs visible light and initiates a redox cycle that facilitates the cross-coupling reaction. fu-berlin.de

Alternatively, some systems can operate without an external photocatalyst. For example, nickel complexes with specific ligands that absorb visible light can directly mediate cross-coupling reactions. fu-berlin.de Furthermore, transition-metal-free systems have been developed where the interaction between the aryl iodide and a base or other reagent under visible light irradiation is sufficient to promote the reaction. iu.edu For instance, a visible-light-induced cross-coupling between aryl halides and diaryl disulfides can proceed without a transition-metal catalyst, photocatalyst, or added ligands. iu.edu

A study on the photocatalyst-free, visible-light-mediated nickel catalysis for carbon-heteroatom cross-couplings has shown the coupling of aryl iodides with carboxylic acids using a nickel(II) salt, a bipyridyl ligand, and a carbon nitride material under visible light. fu-berlin.de

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orglibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govdiva-portal.org

In the case of this compound, the acetyl group is an electron-withdrawing group. However, it is located on the phenyl ring of the ester portion, not on the 2-iodobenzoyl ring where the iodine leaving group is situated. The ester group itself provides some electron-withdrawing character to the 2-iodobenzoyl ring, but it is generally not considered a sufficiently strong activating group to facilitate classical SNAr reactions under standard conditions. libretexts.org Therefore, this compound is not expected to be highly reactive towards SNAr. More typically, aryl halides with multiple nitro groups are the substrates for these reactions. libretexts.org While concerted SNAr mechanisms have been identified, they are also more common with highly activated substrates. nih.gov

Transformations of the Acetyl Group

The acetyl group, a ketone, is a versatile functional handle for a variety of chemical modifications.

Carbonyl Reactivity (e.g., addition reactions, condensation reactions)

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. While specific examples of addition and condensation reactions directly on this compound are not extensively documented in the provided results, the acetyl moiety is known to participate in such transformations. For instance, organozinc reagents, which generally exhibit low reactivity in addition reactions, can be used for chemoselective reactions. acs.orgnih.gov The acetyl group can also be involved in intramolecular reactions. A study on ortho-acylphenyl iodides demonstrated a palladium-catalyzed cascade Ullmann coupling/Aldol condensation/dehydration reaction to form dibenzo-cycloheptenone analogues. rsc.org In this process, the acetyl group of one molecule participates in a condensation reaction with the aromatic ring of another.

The acetyl group can also direct C-H functionalization reactions. In a study on 3-acetylindoles, the acetyl group directed C4-arylation and, under certain conditions, underwent a subsequent migration to the C2-position. nih.gov

Chemoselectivity and Orthogonality in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the carbon-iodine bond, the ester, and the ketone—makes chemoselectivity a critical consideration in its transformations.

The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions. For instance, in the presence of a palladium catalyst, the C-I bond can be selectively activated over other functional groups. This is demonstrated in the reaction of methyl 5-bromo-2-iodobenzoate, where oxidative addition occurs chemoselectively at the C-I bond, leaving the C-Br bond intact. whiterose.ac.uk Similarly, palladium-catalyzed cross-coupling reactions of alkylzinc reagents with aryl iodides proceed efficiently, even in the presence of other functional groups. acs.orgnih.gov The choice of catalyst and reaction conditions can be tuned to favor specific transformations. For example, organic photoredox catalysts with tunable reduction potentials can be used for chemoselective carbon-halogen bond activation in polyhalogenated systems. researchgate.net

The ester group can also be selectively transformed. For example, a novel reagent prepared from methylmagnesium chloride and lithium hexamethyldisilazide was used to convert a methyl ester to a methyl ketone in one step with high chemoselectivity, avoiding the common side reaction of tertiary alcohol formation. scispace.comunits.it

In complex reaction systems, the orthogonality of the functional groups is key. The low reactivity of organozinc reagents towards addition reactions allows for their use in cross-coupling reactions without affecting ketone or ester functionalities. acs.orgnih.gov This principle of chemoselectivity allows for the stepwise or directed modification of different parts of the this compound molecule, enabling the synthesis of complex derivatives. For example, the Heck reaction can be used to form a C-C bond at the iodo-position, followed by the asymmetric reduction of the ketone. scispace.comunits.it

A palladium-catalyzed hydroarylation of diazocarboxylates with aryl iodides demonstrates the chemoselective coupling at the C-I bond in the presence of an ester group. thieme-connect.com Furthermore, the coupling of [1-(arylimino)alkyl]zinc with aromatic iodides proceeds with chemoselectivity, affording N-aryl aromatic imines without affecting other functional groups. oup.com

The following table summarizes the reactivity of the different functional groups in this compound and highlights the potential for chemoselective transformations.

Functional GroupType of ReactionReagents/ConditionsProduct Type
Acetyl (Ketone)AdditionOrganozinc reagents acs.orgnih.govTertiary Alcohol
CondensationPd-catalyst, Base rsc.orgDibenzo-cycloheptenone
ReductionLiAlH4 ambeed.com, B-chlorodiisopinocampheylborane scispace.comunits.itSecondary Alcohol
EsterConversion to KetoneMeMgCl, LiHMDS scispace.comunits.itMethyl Ketone
Carbon-IodineCross-CouplingPd-catalyst, organometallics acs.orgnih.govwhiterose.ac.ukArylated/Alkylated Benzoate (B1203000)
HydroarylationPd-catalyst, diazo compounds thieme-connect.comArylacetate
DehalogenationOrganic photoredox catalyst researchgate.netDeiodinated product

Importance of Halogenated Aromatic Compounds As Synthetic Precursors

Halogenated aromatic compounds are fundamental building blocks in organic synthesis. numberanalytics.comresearchgate.net The introduction of a halogen atom onto an aromatic ring alters its reactivity, providing a "handle" for further chemical transformations. numberanalytics.com Among the halogens, iodine is particularly useful. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodoaromatic compounds highly reactive and thus excellent substrates for a variety of cross-coupling reactions. ub.edumt.com

These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. ub.eduorganic-chemistry.org This capability is essential for constructing the complex molecular architectures found in pharmaceuticals, advanced materials, and agrochemicals. numberanalytics.comnumberanalytics.com The versatility of iodoaromatics allows for their use in the synthesis of a wide array of more complex structures, including other functionalized aromatic compounds. mt.comscispace.com

Overview of Key Research Areas Pertaining to 4 Acetylphenyl 2 Iodobenzoate

While specific research directly focused on 4-Acetylphenyl 2-iodobenzoate (B1229623) is not extensively documented in publicly available literature, its structure suggests its utility as an intermediate in several areas of synthetic chemistry. The molecule contains two key reactive sites: the iodo-substituted phenyl ring, which is primed for cross-coupling reactions, and the acetylphenyl ester group.

Given its structure, 4-Acetylphenyl 2-iodobenzoate could be a precursor in the synthesis of more complex molecules. For example, the 2-iodobenzoate portion can participate in reactions like the Heck coupling or Suzuki coupling to introduce new aryl or vinyl groups. organic-chemistry.orgscispace.com The acetyl group on the other phenyl ring offers another site for chemical modification.

The synthesis of related structures, such as ethyl (4-acetylphenyl)(phenyl)acetate and diethyl (4-acetylphenyl)(phenyl)methylphosphonate, has been reported, highlighting the use of 4-iodoacetophenone (a related precursor) in palladium-catalyzed cross-coupling reactions. thieme-connect.com These examples underscore the synthetic potential of the functionalities present in this compound.

Compound Properties and Data

Below are tables detailing the properties of this compound and its precursors.

Table 1: Properties of this compound (Data for this specific compound is inferred from related structures and general chemical principles, as direct experimental data is not widely available in the searched literature.)

PropertyValue
Molecular Formula C15H11IO3
Molecular Weight 366.15 g/mol
General Description Solid
Key Functional Groups Ester, Ketone, Aryl Iodide

Table 2: Properties of Precursors

Compound NameMolecular FormulaMolecular WeightCAS NumberKey Properties
2-Iodoacetophenone C8H7IO246.05 g/mol 2142-70-3Density: 1.72 g/mL sigmaaldrich.com
Methyl 2-iodobenzoate C8H7IO2262.04 g/mol 610-97-9Melting Point: 64°C lookchem.com
2-Acetylphenyl 4-chlorobenzoate C15H11ClO3274.70 g/mol 587317Molecular Weight: 274.70 g/mol nih.gov

An in-depth examination of the synthetic routes to this compound reveals a landscape of both classical and modern organic chemistry methodologies. This article focuses exclusively on the established and advanced techniques for the formation of this specific aryl ester, detailing the reaction mechanisms and conditions reported in scientific literature.

Spectroscopic and Structural Characterization Studies of 4 Acetylphenyl 2 Iodobenzoate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 4-Acetylphenyl 2-iodobenzoate (B1229623) is expected to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The aromatic region will contain signals from the two substituted benzene rings, while the aliphatic region will show a characteristic singlet for the methyl protons of the acetyl group.

The protons on the 4-acetylphenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the acetyl group and the ester oxygen will deshield these protons, causing them to resonate at a lower field. For comparison, the aromatic protons of the related compound, 4-acetylphenyl benzoate (B1203000), are observed in the range of δ 7.37-8.24 ppm.

The protons on the 2-iodobenzoate ring will exhibit a more complex splitting pattern due to the presence of the iodine atom and the ester linkage. The iodine atom's electron-withdrawing inductive effect and the anisotropic effect of the ester carbonyl will influence the chemical shifts of the adjacent protons.

The most shielded proton in the molecule is expected to be from the methyl group of the acetyl moiety, which should appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. In the analog 4-acetylphenyl benzoate, this signal is observed at δ 2.65 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Acetylphenyl 2-iodobenzoate and Analog Data

Proton Type Predicted Chemical Shift (δ, ppm) Analog Data: 4-Acetylphenyl benzoate (δ, ppm) rsc.org
Aromatic Protons (4-acetylphenyl) 7.2 - 8.1 7.37 (m, 2H), 8.09 (dd, J = 8.3, 1.2 Hz, 2H)
Aromatic Protons (2-iodobenzoate) 7.1 - 8.0 7.56 (m, 2H), 7.69 (m, 1H), 8.24 (dd, J = 8.3, 1.2 Hz, 2H)

Note: The data for 4-acetylphenyl benzoate is provided for comparison. The chemical shifts for this compound may vary due to the presence of the iodine atom.

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic methyl carbon.

The carbonyl carbon of the ester group is expected to resonate in the downfield region, typically around δ 164-166 ppm. The ketone carbonyl of the acetyl group will also appear in the downfield region, but at a lower chemical shift, generally around δ 196-198 ppm. For 4-acetylphenyl benzoate, these signals are observed at δ 164.6 ppm (ester) and δ 196.9 ppm (ketone). rsc.org

The aromatic carbons will appear in the range of δ 120-155 ppm. The carbon attached to the iodine atom in the 2-iodobenzoate ring is expected to be significantly shielded due to the heavy atom effect of iodine, resulting in a signal at a higher field (lower ppm value) than the other aromatic carbons. The chemical shifts of the other aromatic carbons will be influenced by the substituent effects of the acetyl, ester, and iodo groups.

The methyl carbon of the acetyl group is expected to be the most upfield signal in the spectrum, typically resonating around δ 26-27 ppm. In 4-acetylphenyl benzoate, this carbon appears at δ 26.6 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Analog Data

Carbon Type Predicted Chemical Shift (δ, ppm) Analog Data: 4-Acetylphenyl benzoate (δ, ppm) rsc.org
Ester Carbonyl (C=O) 164 - 166 164.6
Ketone Carbonyl (C=O) 196 - 198 196.9
Aromatic Carbons 120 - 155 121.9, 128.7, 129.0, 130.0, 130.3, 133.9, 134.8, 154.7

Note: The data for 4-acetylphenyl benzoate is provided for comparison. The chemical shifts for this compound will differ, especially for the carbons in the 2-iodobenzoate ring.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to assign the protons within each aromatic ring.

HSQC: This experiment would correlate each proton signal with its directly attached carbon signal, allowing for the assignment of the protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone carbonyl groups, as well as aromatic C-H and C=C stretching vibrations.

The most prominent features in the IR spectrum will be the strong carbonyl stretching bands. The ester carbonyl (C=O) stretch is expected to appear in the range of 1735-1750 cm⁻¹. The ketone carbonyl stretch of the acetyl group will likely be observed at a lower wavenumber, typically in the range of 1680-1700 cm⁻¹, due to conjugation with the aromatic ring.

The spectrum will also display aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹ and aromatic C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations of the ester group will be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the C-I bond may give rise to a weak absorption in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Ester Carbonyl C=O Stretch 1735 - 1750
Ketone Carbonyl C=O Stretch 1680 - 1700
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic C-H C-H Stretch > 3000
Ester C-O C-O Stretch 1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₁IO₃), the expected exact mass can be calculated.

Upon ionization, the molecule will form a molecular ion peak (M⁺). The fragmentation of this ion will likely proceed through several characteristic pathways. A common fragmentation for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. In this case, cleavage could result in a 2-iodobenzoyl cation and a 4-acetylphenoxide radical, or a 4-acetylbenzoyl cation and a 2-iodophenoxide radical.

Another likely fragmentation pathway is the loss of the acetyl group as a ketene or a methyl radical from the molecular ion. The presence of the iodine atom will also lead to a characteristic isotopic pattern in the mass spectrum, although the natural abundance of iodine isotopes is dominated by ¹²⁷I.

X-ray Crystallography for Solid-State Structure Elucidation

The crystal structure would reveal the dihedral angle between the two aromatic rings, which would be influenced by the steric hindrance of the ortho-iodo substituent on the benzoate ring. It would also provide insights into the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that govern the packing of the molecules in the crystal lattice. As of now, no public crystal structure data for this compound is available.

Other Spectroscopic Techniques (e.g., UV-Vis Absorption, Fluorescence) Relevant to Electronic Structure

The electronic structure and photophysical properties of this compound and its analogs can be elucidated through various spectroscopic techniques, with UV-Vis absorption and fluorescence spectroscopy being particularly insightful. These methods provide information on the electronic transitions within the molecule, influenced by its constituent aromatic rings and functional groups. While specific experimental data for this compound is not extensively documented in publicly available literature, an analysis of its structural components—the 2-iodobenzoate and 4-acetylphenyl moieties—and related analogs allows for a comprehensive understanding of its expected spectroscopic behavior.

The UV-Vis absorption spectrum of a molecule like this compound is anticipated to be a composite of the electronic transitions originating from its two main chromophores: the iodinated benzene ring of the benzoate group and the acetyl-substituted benzene ring of the phenyl group. Acetophenone (B1666503), a key structural analog, typically exhibits a strong absorption band around 244-248 nm. researchgate.net This absorption is attributed to the π → π* electronic transition within the benzene ring conjugated with the carbonyl group. studyraid.com The presence of an acetyl group on the phenyl ester moiety of this compound would therefore be expected to contribute a similar strong absorption band in this region of the UV spectrum.

The introduction of an iodine atom at the ortho position of the benzoate ring is also expected to influence the absorption spectrum. Halogen substitution on a benzene ring can cause a bathochromic (red) shift of the absorption bands. For instance, 2-iodobenzoic acid, a precursor to the ester, shows UV absorption maxima. The heavy iodine atom can also enhance the probability of intersystem crossing from the singlet excited state to the triplet state, a phenomenon known as the heavy-atom effect.

A study on iodinated acetophenone derivatives, such as 4-hydroxy-3-iodoacetophenone and 4-hydroxy-3,5-diiodoacetophenone, provides further insight into the potential electronic behavior. nih.gov The insertion of iodine atoms into the acetophenone structure was found to alter the optical properties. nih.gov While the study focused on hydroxy-substituted acetophenones, the general finding that iodine substitution modifies the electronic and emissive properties is relevant.

Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule from its excited electronic state. Generally, compounds with rigid, planar structures and extensive π-conjugation tend to be fluorescent. While many aromatic esters exhibit fluorescence, the presence of a heavy atom like iodine in this compound is likely to have a significant impact on its emission properties. The heavy-atom effect typically leads to a decrease in fluorescence quantum yield due to the enhanced rate of intersystem crossing to the triplet state, which then may deactivate via non-radiative pathways or phosphorescence.

In the case of the aforementioned iodinated hydroxyacetophenone derivatives, it was observed that the introduction of one iodine atom altered the optical features, and the presence of two iodine atoms strongly influenced the emission behavior, leading to an approximate 60% increase in the fluorescence quantum efficiency in that specific case. nih.gov This suggests that the interplay of substituents on the aromatic rings can lead to complex and sometimes counterintuitive photophysical behavior. However, without specific experimental data for this compound, it is reasonable to hypothesize that its fluorescence would be significantly quenched compared to a non-iodinated analog due to the heavy-atom effect of the ortho-iodo substituent.

The following table summarizes the UV-Vis absorption and fluorescence data for some relevant acetophenone derivatives, which can serve as a basis for understanding the potential electronic properties of the 4-acetylphenyl moiety in the target compound.

Compound NameSolventAbsorption λmax (nm)Molar Absorptivity (ε)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)
AcetophenoneWater244Not ReportedNot ReportedNot Reported
4-HydroxyacetophenoneNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported
4-Hydroxy-3-iodoacetophenoneNot SpecifiedNot ReportedNot ReportedNot ReportedAltered from parent compound
4-Hydroxy-3,5-diiodoacetophenoneNot SpecifiedNot ReportedNot ReportedNot ReportedIncreased by ~60%

Theoretical and Computational Investigations of 4 Acetylphenyl 2 Iodobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic, geometric, and energetic properties of molecules. DFT calculations for molecules analogous to 4-Acetylphenyl 2-iodobenzoate (B1229623) typically employ functionals like B3LYP or M06 with various basis sets (e.g., 6-31G(d) or def2-SVP) to optimize the molecular geometry and calculate a wide range of properties. nih.govgrowingscience.com

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form delocalized molecular orbitals that span the entire molecule. organicchemistrytutor.com Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs).

The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons. The LUMO represents the region most susceptible to accepting electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and electronic excitability.

For 4-Acetylphenyl 2-iodobenzoate, one would expect the HOMO to have significant contributions from the electron-rich aromatic rings and the non-bonding oxygen orbitals of the ester group. The LUMO would likely be distributed over the electron-withdrawing acetyl group and the iodinated phenyl ring. The electron-withdrawing nature of the acetyl group (-COCH₃) and the iodine atom would lower the energy of the LUMO, while the ester linkage and phenyl rings contribute to the HOMO.

DFT studies on related 4-acetylphenyl derivatives have successfully mapped electron density surfaces to visualize sites prone to electrophilic attack. shd-pub.org.rs In a similar vein, analysis of N-1-sulfonyl substituted benzimidazoles via DFT has provided detailed information on their FMOs. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data for an Analogous Aromatic Ester System (Calculated via DFT) This table presents hypothetical but representative data based on calculations for similar aromatic esters to illustrate the expected values for this compound.

ParameterEnergy (eV)Primary Lobe Location
HOMO-6.852-Iodobenzoyl Ring / Ester Oxygen
LUMO-2.154-Acetylphenyl Ring / Acetyl Group
HOMO-LUMO Gap (ΔE)4.70N/A

Computational chemistry is instrumental in mapping reaction pathways and identifying transition states (TS). A transition state is a specific configuration along a reaction coordinate that represents an energy maximum, corresponding to the highest energy barrier that must be overcome for a reaction to proceed. readthedocs.io Identifying the geometry and energy of a TS is crucial for calculating reaction rates and validating proposed mechanisms. hi.is

Methods like Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB) are used to locate TS structures, which are characterized by having exactly one imaginary vibrational frequency. faccts.decam.ac.uk

For this compound, the 2-iodobenzoate moiety is a common substrate in cross-coupling reactions. DFT calculations on related systems have been used to study these mechanisms. For instance, studies on the reactivity of aryl-Co(III) complexes with substituted benzoate (B1203000) ligands show that electron-withdrawing groups on the benzoate can lower the activation barrier for subsequent reactions, a finding supported by Hammett analysis. rsc.org Similarly, DFT has been used to probe the decomposition mechanisms of nitroethyl benzoates, revealing that the process follows a one-step mechanism where the activation barrier is influenced by substituents on the phenyl ring. growingscience.com These studies highlight how calculations can quantify the electronic effects of substituents on reaction barriers.

Table 2: Hypothetical Activation Energy (Ea) for a Reaction Involving Substituted Benzoates This data is illustrative, based on findings from related systems showing the influence of electronic effects on reaction barriers. growingscience.comrsc.org

Substituent on BenzoateElectronic NatureCalculated Activation Energy (kcal/mol)
-NO₂Strongly Electron-Withdrawing35.1
-HNeutral32.5
-NMe₂Strongly Electron-Donating30.6

Quantum chemical calculations can predict various spectroscopic properties with considerable accuracy. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-visible absorption spectra by calculating the energies of electronic transitions. rug.nl For vibrational spectra (FT-IR and Raman), DFT calculations can compute the vibrational frequencies and intensities, which, after appropriate scaling, often show excellent agreement with experimental data. shd-pub.org.rs NMR chemical shifts can also be calculated, providing another layer of structural verification. nih.gov

For example, TD-DFT calculations on a series of p-substituted phenyl benzoates accurately estimated their UV-visible absorption bands. rug.nl Likewise, a combined experimental and theoretical study on 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid used DFT to assign vibrational modes observed in its FT-IR and FT-Raman spectra. shd-pub.org.rs

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Related Acetylphenyl-Containing Compound Data adapted from a study on a similar molecular structure to illustrate the predictive power of DFT for spectroscopic analysis. shd-pub.org.rs

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)Assignment
ν(C=O)16701675Acetyl Carbonyl Stretch
ν(N-H)33503345Amide N-H Stretch
ν(C-N)13151320Aryl C-N Stretch

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. organicchemistrytutor.com This creates a potential energy surface or conformational energy landscape. nih.gov The primary rotatable bonds in this compound are the two C-O bonds of the ester group and the C-C bonds connecting the phenyl rings to the ester.

Rotation around these bonds can lead to different spatial arrangements. For esters, "syn" and "anti" conformations relative to the C-O single bond are often considered. researchgate.net Computational methods, from molecular mechanics to high-level DFT, can be used to scan the potential energy surface by systematically rotating these bonds and calculating the energy at each step. nih.gov The results identify the lowest energy (most populated) conformation and can reveal the flexibility of the molecule, which is critical for understanding its interactions with other molecules.

Intermolecular Interactions and Crystal Packing (if relevant to solid-state chemistry)

In the solid state, the arrangement of molecules in a crystal lattice is dictated by a complex network of intermolecular interactions. For this compound, several types of interactions are expected to be significant. The iodine atom can participate in halogen bonding, a directional interaction where the electropositive region (σ-hole) on the iodine interacts with a nucleophile. nih.gov This can lead to I···O, I···N, or even I···π interactions.

Other important forces include:

Hydrogen Bonds: While lacking strong donors like -OH or -NH₂, weak C-H···O hydrogen bonds involving the acetyl and ester carbonyl oxygens as acceptors are highly probable.

π-π Stacking: The two aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

van der Waals Forces: These ubiquitous dispersion forces are critical, especially given the molecule's size and the presence of the large, polarizable iodine atom. echemi.com

Table 4: Representative Contributions to the Hirshfeld Surface for an Analogous Molecular Crystal This table illustrates typical interaction percentages derived from Hirshfeld surface analysis of a related compound containing an acetylphenyl group. nih.gov

Interaction TypePercentage Contribution to Crystal Packing
H···H20.5%
H···C / C···H20.9%
H···O / O···H13.8%
H···S / S···H8.9%
Other (e.g., C···C, C···O)35.9%

Applications in Advanced Organic Synthesis

Role as a Building Block for Complex Molecules

4-Acetylphenyl 2-iodobenzoate (B1229623) is an exemplary building block due to the distinct reactivity of its iodo- and acetyl-substituted aromatic rings. The carbon-iodine bond is a well-established handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. Simultaneously, the acetyl group's ketone functionality can be derivatized or used to direct further reactions.

This compound serves as a scaffold upon which significant molecular complexity can be built. For instance, the core structure is present in more elaborate molecules like 4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate, demonstrating its role as a foundational unit for creating larger, functionalized compounds. sigmaaldrich.com The synthesis of such derivatives leverages the inherent reactivity of the parent molecule, adding complex side chains via reactions at the acetyl group.

Moreover, the precursors to 4-acetylphenyl 2-iodobenzoate, such as 2-iodobenzoic acid and various 4-acetylphenyl derivatives, are themselves fundamental building blocks. 2-Iodobenzoic acid is a known starting material for the synthesis of complex heterocyclic systems like 3-substituted isocoumarins and indoles. chemicalbook.com Similarly, compounds containing the 4-acetylphenyl moiety are employed in the construction of larger architectures. nottingham.ac.uk The combination of these two valuable synthons into a single molecule, this compound, provides chemists with a powerful and versatile tool for assembling complex target molecules.

Table 1: Reactive Centers of this compound and Their Synthetic Applications

Reactive Center Functional Group Type of Reactions
2-Iodobenzoate Aryl Iodide Suzuki, Heck, Sonogashira, Negishi, Buchwald-Hartwig Cross-Coupling

Precursor in the Synthesis of Compounds with Potential Pharmaceutical Applications (focusing on synthetic utility)

The synthetic utility of this compound as a precursor for compounds with potential pharmaceutical applications is significant. While direct incorporation into a specific drug candidate is not widely documented, its structural motifs are prevalent in medicinal chemistry. The true value of this compound lies in its ability to facilitate the synthesis of key pharmacophores and complex intermediates.

The 2-iodobenzoate moiety is an ideal precursor for generating biaryl structures, a common motif in many pharmaceutical agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are workhorse methods in the pharmaceutical industry for creating these linkages, and aryl iodides are highly reactive partners in these transformations. lookchem.comacs.org

The 4-acetylphenyl group also offers considerable synthetic advantages. The ketone can be transformed into a variety of other functional groups. For example, it can be converted into an oxime, a functionality used in the design of bifunctional chelators for peptide-based radiopharmaceuticals. nih.govmdpi.com These chelators are crucial for developing agents for medical imaging and therapy. The synthesis of DOTA derivatives, for instance, has involved the use of related building blocks like tert-butyl 2-bromo-2-(4-acetylphenyl)-acetate, highlighting the importance of the acetylphenyl unit in creating complex molecules for medical applications. nih.govmdpi.com Therefore, this compound serves as a valuable starting point for synthesizing libraries of compounds for drug discovery, enabling the rapid assembly of diverse structures for biological screening.

Development of New Synthetic Methodologies Utilizing its Reactive Centers

The unique combination of an aryl iodide and a ketone in this compound makes it an excellent substrate for the development of novel synthetic methodologies. Research has focused on creating new ways to form chemical bonds by leveraging these reactive centers.

One area of development is in palladium-catalyzed cascade reactions. Methodologies developed for ortho-acylphenyl iodides, which share the key functional groups with the title compound, demonstrate this potential. For example, a Pd-catalyzed cascade involving Ullmann coupling, aldol (B89426) reaction, and dehydration has been explored to provide concise access to colchicine (B1669291) analogues and other polysubstituted dibenzo-cycloheptenones. rsc.org Such research expands the toolkit of synthetic chemists, allowing for the efficient construction of complex seven-membered ring systems from simple precursors. rsc.org

Furthermore, the iodo-aryl ketone structure is instrumental in advancing C-H functionalization reactions. In these reactions, a C-H bond is converted directly into a C-C or C-heteroatom bond, offering a more atom-economical approach to synthesis. Related compounds like 4'-iodoacetophenone (B82248) have been used as coupling partners in the directed C-H arylation of indoles. nih.gov Additionally, new light-mediated, photocatalytic methods for carbon-heteroatom cross-coupling have been successfully developed using 4'-iodoacetophenone, showcasing the utility of this structural motif in pioneering modern synthetic techniques. fu-berlin.dempg.de

Application in Multi-Component Reactions and Cascade Processes

The utility of its precursor, 2-iodobenzoic acid, in a one-pot, multi-component synthesis of indoles has been demonstrated. chemicalbook.com This reaction combines the acid, an amine, and an alkyne to rapidly generate complex indole (B1671886) structures, and it highlights the potential for ester derivatives like this compound to participate in similar transformations.

More directly, the combination of an aryl iodide and a ketone within the same molecule is ideal for designing intramolecular cascade reactions. As previously mentioned, Pd-catalyzed cascade reactions of ortho-acylphenyl iodides have been developed to build complex polycyclic systems in a single step. rsc.org These reactions often involve an initial intermolecular coupling at the aryl iodide site, followed by an intramolecular reaction involving the ketone, such as an aldol or cyclization reaction. The ability to trigger a sequence of bond-forming events from a single, stable precursor like this compound represents a powerful approach in modern organic synthesis for building molecular complexity efficiently.

Table 2: Examples of Complex Syntheses Utilizing Related Precursors

Precursor Reaction Type Product Class Reference
2-Iodobenzoic Acid One-Pot Multi-Component Reaction Indoles chemicalbook.com
ortho-Acylphenyl Iodides Pd-Catalyzed Cascade Reaction Dibenzo-cycloheptenones rsc.org
4'-Iodoacetophenone Light-Mediated Cross-Coupling N-Aryl Pyrrolidines fu-berlin.dempg.de

Future Research Directions and Challenges in 4 Acetylphenyl 2 Iodobenzoate Chemistry

Development of Sustainable and Green Synthetic Approaches

The future of synthesizing and utilizing 4-acetylphenyl 2-iodobenzoate (B1229623) is intrinsically linked to the principles of green chemistry. Researchers are actively pursuing methods that reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

A primary focus is on replacing traditional synthesis methods with more sustainable alternatives. One promising avenue is the adoption of mechanochemistry, where reactions are induced by mechanical force in a ball mill, often in the absence of bulk solvents. This solvent-free approach has been successfully applied to amide synthesis and offers a potential green route for the esterification step in producing 4-acetylphenyl 2-iodobenzoate or its derivatives, significantly reducing organic solvent waste. researchgate.net

Another key area is the development of catalytic systems based on earth-abundant metals. For instance, potassium carbonate (K2CO3), an inexpensive and benign base, has been shown to effectively catalyze transesterification reactions under aerobic conditions, presenting a greener alternative to catalysts based on precious or toxic metals. rsc.org Research into adapting such systems for the large-scale synthesis of aryl benzoates is a critical next step.

Visible-light photocatalysis is also emerging as a powerful tool for green chemistry, enabling chemical transformations under mild conditions using light as a clean reagent. unina.itfu-berlin.de The application of photocatalysis to the synthesis and late-stage functionalization of complex molecules like this compound could unlock new, energy-efficient reaction pathways that are inaccessible through traditional thermal methods. unina.it The ideal synthetic process should be "atom-economic," maximizing the incorporation of starting materials into the final product and generating only small, innocuous by-products. uniurb.it

Exploration of Novel Catalytic Systems for Challenging Transformations

The dual functionality of this compound presents unique challenges and opportunities for catalysis. The 2-iodobenzoate moiety is a classic substrate for cross-coupling reactions, while the acetylphenyl group can act as a directing group for C-H functionalization.

Palladium Catalysis: Palladium remains the workhorse for transformations involving aryl iodides. Future research will likely focus on more sophisticated palladium systems to enhance efficiency and expand reaction scope.

Nanoparticle Catalysts: Palladium nanoparticles (PdNPs), stabilized by agents like tetraalkylammonium halides, offer a highly active and accessible catalytic surface. nih.govacs.org Systems combining Pd(OAc)2 with Bu4NBr have been shown to catalyze Negishi cross-coupling reactions efficiently at room temperature or below, with reactions reaching completion in minutes. nih.govacs.org

Heterogeneous Catalysts: To address challenges of catalyst cost and recycling, polymer-supported catalysts are a key area of investigation. A polymer-supported palladium–N-heterocyclic carbene (PS-Pd-NHC) system has proven effective for the carbonylative cyclization of related o-halobenzoates, demonstrating remarkable activity and the potential for recycling over multiple consecutive cycles. thieme-connect.com

Advanced Homogeneous Catalysts: The development of ligands that promote challenging steps in the catalytic cycle is crucial. For example, specific thioimido-palladium(II) complexes can form highly active anionic species for cross-coupling. nih.govacs.org Similarly, catalyst systems like Pd(OAc)2 paired with trifluoroacetic acid (TFA) and a silver salt oxidant have been developed for the C-H arylation of indoles, using a carbonyl group to direct the reaction to a specific position. nih.govacs.org

Other Transition Metals: Research is expanding beyond palladium to include more earth-abundant and cost-effective metals like nickel and iron. Dichloro[1,3-bis(diphenylphosphino)propane]nickel [NiCl2(dppp)] has been explored as a catalyst for the coupling of imino-alkyl zinc reagents with aromatic iodides. oup.com Iron-catalyzed cross-coupling reactions also represent a promising, though challenging, frontier. nih.gov

Catalyst SystemTransformationSubstrate TypeKey Features
Pd(OAc)2 / Bu4NBrNegishi Cross-CouplingAryl Iodide / AlkylzincForms Palladium Nanoparticles (PdNPs); high activity at room temperature. nih.govacs.org
PS-Pd-NHCCarbonylative Cyclizationo-Iodobenzoate / AmineHeterogeneous, phosphine-free, and recyclable catalyst. thieme-connect.com
Pd(OAc)2 / AgOAc / TFAC-H ArylationIodoarene / Carbonyl-substituted heterocycleCarbonyl group directs C-H activation; forms cyclometalated intermediates. nih.gov
NiCl2(dppp)Imine SynthesisAromatic Iodide / [1-(Arylimino)alkyl]zincAlternative to palladium for specific coupling reactions. oup.com

Unraveling Complex Reaction Mechanisms and Intermediates

A deeper mechanistic understanding is essential for optimizing existing reactions and designing new ones. The reactions involving this compound often proceed through complex catalytic cycles involving short-lived, highly reactive intermediates that are difficult to detect and characterize.

Key mechanistic steps in palladium-catalyzed cross-coupling reactions include oxidative addition, transmetalation, and reductive elimination. nih.govacs.org The oxidative addition of the carbon-iodine bond of the 2-iodobenzoate moiety to a Pd(0) species is often the initial and rate-determining step. oup.com Subsequent transmetalation with an organometallic reagent (e.g., organozinc) and final reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.

In more complex transformations, such as directed C-H functionalization, the mechanism involves the formation of distinct intermediates. For example, in the C4-arylation of indoles directed by a C3-carbonyl group, the proposed mechanism involves:

Formation of an active Pd(II) catalyst.

C-H bond activation to form a cyclometalated Pd(II) intermediate (Intermediate B).

Oxidative addition of the aryl iodide to produce a diaryl Pd(IV) species (Intermediate C).

Reductive elimination to release the arylated product and regenerate the active Pd(II) catalyst. nih.gov

Similarly, cascade reactions can involve multiple palladium intermediates. A proposed mechanism for a cascade Ullmann coupling/Aldol (B89426) reaction involves an initial oxidative addition to form a Pd(II) intermediate, followed by a second oxidative addition to generate a Pd(IV) intermediate, which then undergoes reductive elimination. rsc.org A significant challenge in this field is the direct observation and characterization of these transient Pd(II) and Pd(IV) species to validate proposed mechanisms. Side reactions, such as hydrodehalogenation, where the iodine atom is replaced by hydrogen, can also occur and complicate reaction outcomes. ntu.edu.sg

Design and Synthesis of Derivatives with Tailored Reactivity

The structure of this compound is a versatile scaffold for creating a diverse library of new molecules with customized properties and reactivity. Future research will focus on leveraging its functional groups to build molecular complexity.

The 2-iodobenzoate group is a prime handle for modification via transition metal-catalyzed cross-coupling reactions. It can be coupled with a vast array of partners, including organozinc, nih.gov organoboron, and organosilicon reagents, to install new carbon-carbon or carbon-heteroatom bonds. This allows for the synthesis of complex biaryl structures or the introduction of alkyl, alkenyl, and alkynyl groups. Furthermore, the 2-iodobenzoate ester itself can function as an "assisted cleavage" group, designed to be removed under specific conditions, adding another layer of synthetic utility. google.com

The 4-acetylphenyl moiety offers complementary opportunities for derivatization.

C-H Functionalization: The acetyl group can act as a directing group, enabling palladium-catalyzed C-H activation at the ortho position of the phenyl ring, allowing for the introduction of new aryl or alkyl substituents. nih.gov

Carbonyl Chemistry: The ketone functional group can undergo a wide range of classical transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or reaction with nucleophiles to form more complex structures. For example, related 4-acetylphenyl compounds have been used as precursors for the synthesis of complex tetrasubstituted olefins thieme-connect.com and as building blocks for peptide radiopharmaceuticals. nih.gov

By combining these strategies, researchers can design derivatives with tailored electronic, steric, and pharmacological properties. For instance, domino reactions involving C-H arylation followed by a migration of the acetyl group have been reported, demonstrating how intricate molecular architectures can be accessed from simple precursors. nih.gov

Scalable Synthesis and Process Intensification Studies

Translating laboratory-scale discoveries into viable, large-scale production processes is a significant challenge. For a compound like this compound to find broader application, its synthesis must be scalable, cost-effective, and robust.

A key trend in modern chemical manufacturing is the shift from traditional batch reactors to continuous flow systems. Flow chemistry offers numerous advantages, including superior heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and the potential for automation and process intensification. uni-muenchen.de The development of a continuous flow process for the synthesis of this compound or its key intermediates could dramatically improve efficiency and scalability. uni-muenchen.de

Another area of focus is the scalability of green chemistry methods. Mechanochemistry, for example, has shown promise for scale-up, with successful reactions reported at the 50 mmol scale, yielding products with simple, water-based purification. researchgate.net Similarly, gram-scale syntheses using palladium catalysis have been demonstrated for related complex molecules, indicating the potential for producing significant quantities. thieme-connect.com

However, scaling up transition-metal-catalyzed reactions presents its own set of challenges. The cost of palladium catalysts necessitates high efficiency (low catalyst loading) and effective recycling strategies. The use of heterogeneous or polymer-supported catalysts, which can be easily separated from the reaction mixture and reused, is a critical area of research for industrial applications. thieme-connect.com Overcoming these hurdles in catalyst performance, reaction time, and product purification will be essential for the process intensification and commercial viability of this compound chemistry.

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